molecular formula C11H10N2 B1279624 1-Ethyl-1H-indole-5-carbonitrile CAS No. 83783-28-2

1-Ethyl-1H-indole-5-carbonitrile

Cat. No. B1279624
CAS RN: 83783-28-2
M. Wt: 170.21 g/mol
InChI Key: CUDKGPNSGMKSPF-UHFFFAOYSA-N
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Description

1-Ethyl-1H-indole-5-carbonitrile (also known as 1-ethyl-indolin-5-carbonitrile or EICN) is a heterocyclic compound that is widely used in the fields of chemistry, pharmacology, and biochemistry. EICN is an important synthetic building block for the synthesis of a variety of different compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used in the development of novel materials, such as polymers and nanomaterials. EICN is a versatile compound that can be used in a wide range of applications.

Scientific Research Applications

Catalytic Applications

  • A study by Festa et al. (2018) found that 1-(Propargyl)indol-2-carbonitriles react with alcohols to afford 1-alkoxypyrazino[1,2-a]indoles under DBU-catalyzed microwave-assisted conditions. This process involves an alkyne-allene rearrangement, imidate formation, and nucleophilic cyclization reaction sequence (Festa et al., 2018).

Synthesis of Complex Molecules

  • Hrizi et al. (2021) described a method for preparing polysubstituted indole-2-carbonitriles through a cross-coupling reaction. This process allowed the synthesis of di-, tri-, and tetra-substituted indole-2-carbonitriles, demonstrating the versatility of 1-Ethyl-1H-indole-5-carbonitrile in synthesizing complex molecules (Hrizi et al., 2021).

Potential in Cancer Research

  • A study by Radwan et al. (2020) explored the synthesis of novel 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile compounds. These compounds showed potent anticancer activities against human colon cancer and lung cancer, indicating the potential of this compound derivatives in cancer research (Radwan et al., 2020).

Chemical Transformations

  • Zalte et al. (2022) studied the interactions of N-(propargyl)indole-2-carbonitriles with nitrogen nucleophiles. They discovered various chemodivergent transformations leading to different compound classes, highlighting the chemical versatility of this compound (Zalte et al., 2022).

Future Directions

Indole derivatives, including “1-Ethyl-1H-indole-5-carbonitrile”, have potential for further exploration in drug discovery due to their diverse pharmacological activities . The rapid emergence of drug-resistant diseases like tuberculosis has made the identification of novel targets and drug candidates crucial .

Mechanism of Action

Target of Action

It is known that indole derivatives, which include 1-ethyl-1h-indole-5-carbonitrile, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . The interaction often involves the formation of bonds between the indole derivative and its target, altering the target’s function and leading to the observed biological effect.

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways often involve the targets mentioned earlier and their downstream effects, which can include the regulation of cellular processes, immune responses, and metabolic activities.

Pharmacokinetics

The pharmacokinetic properties of indole derivatives can vary widely, influencing their bioavailability and therapeutic potential .

Result of Action

Given the broad range of biological activities associated with indole derivatives, the effects can be diverse, ranging from changes in cellular function to alterations in immune response .

Action Environment

Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

properties

IUPAC Name

1-ethylindole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c1-2-13-6-5-10-7-9(8-12)3-4-11(10)13/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDKGPNSGMKSPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC2=C1C=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50470916
Record name 1-ETHYL-1H-INDOLE-5-CARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

83783-28-2
Record name 1-ETHYL-1H-INDOLE-5-CARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1H-indole-5-carbonitrile (2.0 g, 14.1 mmol) in DMF (30 mL) was added NaH (60% suspension in mineral oil, 0.81 g, 20.3 mmol, 1.4 eq) at 0° C. The mixture was stirred at 0° C. for 30 min before EtI (1.35 mL, 16.9 mmol, 1.2 eq) was added. The reaction was allowed to warm to room temperature and stirred overnight. The reaction was quenched with H2O then extracted by Et2O (3×40 mL). The combined organic layers were washed with H2O (50 mL) then dried over Na2SO4. The solvent was removed to afford crude product (2.57 g, ca. 14.1 mmol) which was used in the next step without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0.81 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
1.35 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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